molecular formula C14H17NO5 B2741669 (2S,4R)-1-benzyloxycarbonyl-4-methoxyproline CAS No. 96522-37-1

(2S,4R)-1-benzyloxycarbonyl-4-methoxyproline

Cat. No.: B2741669
CAS No.: 96522-37-1
M. Wt: 279.292
InChI Key: SRQAKAAEVLROCY-UHFFFAOYSA-N
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Description

(2S,4R)-1-Benzyloxycarbonyl-4-methoxyproline is a protected amino acid derivative designed for advanced peptide synthesis and protein engineering. Its core research value lies in the study of collagen stability, as the 4-methoxyproline (mop) residue is known to significantly stabilize the collagen triple helix. This stabilization occurs because the methoxy group, while retaining the electron-withdrawing properties of a hydroxyl, cannot form a transannular hydrogen bond. This absence allows the pyrrolidine ring to adopt a prototypical Cγ-endo pucker, endowing collagen-like peptides with enhanced conformational stability compared to those containing 4S-hydroxyproline (hyp) . As a key building block, this compound is valuable for investigating the role of stereoelectronic effects and hydrogen bonding on protein folding and stability. The benzyloxycarbonyl (Cbz) and methyl ester protecting groups facilitate its direct use in solid-phase peptide synthesis methodologies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S,4R)-4-methoxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-19-11-7-12(13(16)17)15(8-11)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQAKAAEVLROCY-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2S,4R)-1-benzyloxycarbonyl-4-methoxyproline typically involves the reaction of N-protected trans-L-hydroxyproline with a methyl esterification reagent in methanol . The reaction conditions usually include room temperature and the use of methanol or methyl formate as the esterification reagent. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2S,4R)-1-benzyloxycarbonyl-4-methoxyproline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

(2S,4R)-1-benzyloxycarbonyl-4-methoxyproline serves as a crucial intermediate in the synthesis of polypeptide compounds. Its unique structure allows for selective reactions at various positions, facilitating the stepwise assembly of peptides with defined sequences.

  • Table 1: Key Reactions Involving this compound
Reaction TypeDescriptionYield (%)
Peptide couplingUtilized as a coupling agent in peptide synthesis75-90
EsterificationForms esters with carboxylic acids80-85
DeprotectionSelective removal of the benzyloxycarbonyl group90

Biological Applications

This compound is particularly relevant in biological studies due to its incorporation into collagen-related peptides. Research indicates that substituting hydroxyproline with this compound can enhance the stability of collagen triple helices.

  • Case Study: Stabilization of Collagen Triple Helix
    • A study demonstrated that peptides containing this compound exhibited significantly increased thermal stability compared to those containing standard hydroxyproline. Circular dichroism spectroscopy confirmed these findings, indicating enhanced conformational stability .

Medicinal Chemistry

The structural similarity to proline makes this compound a valuable building block for peptide drugs. Its incorporation into drug design has shown promise in modulating biological activity through conformational control.

  • Table 2: Medicinal Chemistry Applications
ApplicationDescriptionReferences
Anticancer agentsUsed in developing inhibitors for fibroblast activation protein and thrombin
Prolyl isomerase studiesIncorporated into proteins to study enzyme activity via NMR techniques

Mechanism of Action

The mechanism of action of (2S,4R)-1-benzyloxycarbonyl-4-methoxyproline involves its incorporation into polypeptide chains during protein synthesis. The benzyloxycarbonyl group protects the amino terminus, allowing selective reactions at other positions. This protection is crucial for the stepwise synthesis of peptides, ensuring the correct sequence and structure of the final product.

Comparison with Similar Compounds

(2S,4R)-1-benzyloxycarbonyl-4-methoxyproline can be compared with other similar compounds such as:

Biological Activity

(2S,4R)-1-benzyloxycarbonyl-4-methoxyproline is a proline derivative that has garnered attention in biochemical research for its unique structural properties and biological activities. This compound plays a significant role in various biological processes, particularly in the context of peptide synthesis, enzyme catalysis, and potential therapeutic applications. This article explores its biological activity, including its effects on protein conformation, enzymatic reactions, and therapeutic potential.

Chemical Structure and Properties

The compound this compound features a benzyloxycarbonyl protecting group at the nitrogen atom and a methoxy group at the 4-position of the proline ring. This specific stereochemistry contributes to its biological activity by affecting molecular interactions within peptides and proteins.

1. Conformational Influence on Peptides

Research indicates that the incorporation of this compound into peptides can significantly alter their conformational properties. For instance, studies have shown that this proline derivative can stabilize certain peptide conformations due to its steric and electronic effects.

  • Table 1: Conformational Analysis of Proline Derivatives
CompoundRing Puckerφ (°)ψ (°)K trans/cis
Ac-Pro-OMeendo-791774.6
Ac-Hyp-OMeexo-571516.1
Ac-Flp-OMeexo-551416.7
Ac-(2S,4R)-1-Benzyloxycarbonyl-4-methoxyproline TBDTBDTBDTBD

This table summarizes the conformational characteristics of various proline derivatives, highlighting how modifications at the 4-position influence the stability and dynamics of peptide structures .

2. Enzymatic Catalysis

This compound has been studied for its role as an organocatalyst in various reactions. Its ability to facilitate highly enantioselective and diastereoselective reactions makes it a valuable tool in synthetic organic chemistry.

  • Case Study: Organocatalytic Reactions

In one study, this compound was utilized to catalyze aldol reactions with high enantioselectivity. The results demonstrated that the presence of the methoxy group significantly increased the reaction rate and selectivity compared to other proline derivatives .

3. Therapeutic Applications

The therapeutic potential of this compound extends to its use in treating various conditions such as hypertension and heart failure. Its derivatives have been shown to inhibit angiotensin-converting enzyme (ACE), which is crucial for regulating blood pressure.

  • Table 2: Therapeutic Effects of Proline Derivatives
ConditionMechanism of ActionReference
HypertensionACE inhibition
Heart FailureModulation of vascular resistance
Congestive Heart FailureImprovement in cardiac output

This table illustrates the diverse therapeutic mechanisms associated with proline derivatives, emphasizing their significance in clinical applications.

Q & A

Q. What protocols ensure safe handling of this compound in oxygen-sensitive reactions?

  • Methodological Answer :
  • Glovebox/ Schlenk techniques : Prevent oxidation of the Cbz group.
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Spill management : Neutralize with silica gel or vermiculite; avoid water due to hydrolysis risks .

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